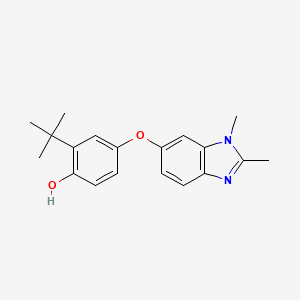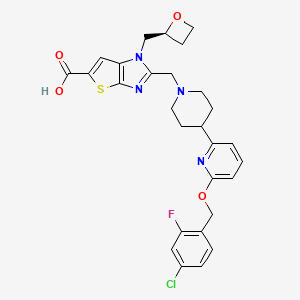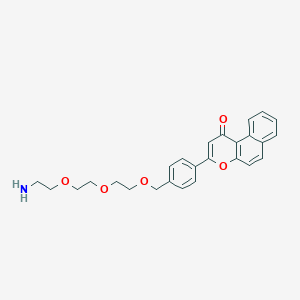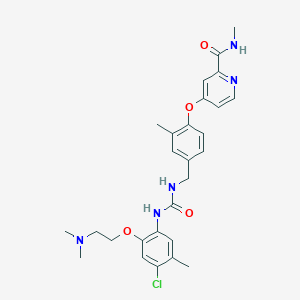
2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-ブチル-4-(2,3-ジメチルベンゾイミダゾール-5-イル)オキシフェノールは、ベンゾイミダゾール誘導体のクラスに属する複雑な有機化合物です。ベンゾイミダゾール化合物は、その多様な生物活性で知られており、医薬品化学において広く使用されています。
2. 製法
合成経路と反応条件
2-tert-ブチル-4-(2,3-ジメチルベンゾイミダゾール-5-イル)オキシフェノールの合成は、通常、市販の前駆体から出発して、複数のステップを必要とします。一般的な合成経路には、以下のステップが含まれます。
ベンゾイミダゾールコアの形成: ベンゾイミダゾールコアは、o-フェニレンジアミンを適切なアルデヒドまたはカルボン酸誘導体と酸性条件下で縮合させることにより合成できます。
tert-ブチル基の導入: tert-ブチル基は、tert-ブチルクロリドと塩化アルミニウムなどのルイス酸触媒を用いたフリーデル・クラフツアルキル化によって導入できます。
フェノール基の結合: フェノール基は、エーテル化反応によって導入できます。この反応では、ベンゾイミダゾール誘導体を、炭酸カリウムなどの塩基の存在下でフェノール誘導体と反応させます。
工業的製造方法
この化合物の工業的製造には、より高い収率と純度を達成するために、上記の合成経路の最適化が含まれる場合があります。これには、連続フローリアクター、高度な精製技術、プロセス自動化の使用が含まれており、一貫した品質とスケーラビリティを確保します。
3. 化学反応解析
反応の種類
2-tert-ブチル-4-(2,3-ジメチルベンゾイミダゾール-5-イル)オキシフェノールは、次のような様々な化学反応を起こす可能性があります。
酸化: フェノール基は、酸化されてキノンまたは他の酸化された誘導体を形成する可能性があります。
還元: ベンゾイミダゾール環は、特定の条件下で還元されてジヒドロベンゾイミダゾール誘導体を形成する可能性があります。
置換: この化合物は、特にベンゾイミダゾール環またはフェノール基で、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用できます。
置換: ハロゲン (例:臭素、塩素) または求核剤 (例:アミン、チオール) などの試薬を適切な条件下で用いることができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、フェノール基の酸化によってキノンが生成され、置換反応によってベンゾイミダゾール環に様々な官能基が導入される可能性があります。
4. 科学研究への応用
2-tert-ブチル-4-(2,3-ジメチルベンゾイミダゾール-5-イル)オキシフェノールは、いくつかの科学研究への応用があります。
化学: 特に、新しい医薬品や農薬の開発において、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物のベンゾイミダゾールコアは、生物活性で知られており、酵素阻害、受容体結合、その他の生化学的相互作用に関する研究の候補となっています。
医学: ベンゾイミダゾール誘導体は、抗ウイルス剤、抗菌剤、抗真菌剤、抗がん剤としての可能性を秘めているため、しばしば研究されています。この化合物は、同様の治療用途について調査される可能性があります。
工業: その独特の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenol Group: The phenol group can be introduced through an etherification reaction, where the benzimidazole derivative is reacted with a phenol derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzimidazole ring or the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
科学的研究の応用
2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: Benzimidazole derivatives are often explored for their potential as antiviral, antibacterial, antifungal, and anticancer agents. This compound may be investigated for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
2-tert-ブチル-4-(2,3-ジメチルベンゾイミダゾール-5-イル)オキシフェノールの作用機序は、酵素や受容体などの特定の分子標的に結合する能力に関連している可能性があります。ベンゾイミダゾールコアは、天然の基質や阻害剤を模倣することで、活性部位に結合し、生物活性を調節することができます。tert-ブチル基とフェノール基は、化合物の結合親和性と特異性を高める可能性があります。
類似化合物との比較
類似化合物
2-tert-ブチル-4-メチルフェノール: この化合物は、tert-ブチル基とフェノール基を共有していますが、ベンゾイミダゾール部分がありません。
2,3-ジメチルベンゾイミダゾール: この化合物は、ジメチル置換されたベンゾイミダゾールコアを含んでいますが、tert-ブチル基とフェノール基がありません。
4-(2,3-ジメチルベンゾイミダゾール-5-イル)フェノール: この化合物は、ベンゾイミダゾール基とフェノール基を含んでいますが、tert-ブチル基がありません。
独自性
2-tert-ブチル-4-(2,3-ジメチルベンゾイミダゾール-5-イル)オキシフェノールは、tert-ブチル基、ジメチルベンゾイミダゾール基、フェノール基の組み合わせにより独特です。この独特の構造は、様々な研究および工業的用途において、独特の化学的および生物学的特性を付与する可能性があります。
特性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
2-tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol |
InChI |
InChI=1S/C19H22N2O2/c1-12-20-16-8-6-14(11-17(16)21(12)5)23-13-7-9-18(22)15(10-13)19(2,3)4/h6-11,22H,1-5H3 |
InChIキー |
LQWRSCHPPDJXLC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1C)C=C(C=C2)OC3=CC(=C(C=C3)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)










![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
